N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide
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Overview
Description
N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropyl group attached to a difluorophenyl ring, which is further connected to a tetrahydroindole structure. The presence of fluorine atoms and the cyclopropyl group contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Difluorophenyl Ring: The difluorophenyl ring can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate difluorophenyl halides and palladium catalysts.
Construction of the Tetrahydroindole Core: The tetrahydroindole core can be synthesized via a cyclization reaction, often involving intramolecular nucleophilic substitution or cycloaddition reactions.
Final Assembly: The final step involves the coupling of the cyclopropyl-difluorophenyl intermediate with the tetrahydroindole core, typically using amide bond formation reactions with reagents like carbodiimides or coupling agents like EDCI.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or amine functionalities.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The presence of the difluorophenyl group and cyclopropyl moiety can enhance binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenyl isocyanate
- 2-Aminoethyl methacrylate hydrochloride
- 2,6-Difluorophenyl isothiocyanate
Uniqueness
N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the difluorophenyl and cyclopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-9-17-14(3-2-4-16(17)24)22-18(9)19(25)23-15-8-12(15)11-6-5-10(20)7-13(11)21/h5-7,12,15,22H,2-4,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSYODZOMUSIIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C(=O)CCC2)C(=O)NC3CC3C4=C(C=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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